molecular formula C13H14N2O4 B1414882 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid CAS No. 1152965-43-9

3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid

Cat. No.: B1414882
CAS No.: 1152965-43-9
M. Wt: 262.26 g/mol
InChI Key: OBGGNUQVZAXSIL-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid (CAS: 1223360-78-8) is a benzoic acid derivative featuring a methoxy group at position 3 and a (1-methyl-1H-pyrazol-4-yl)methoxy substituent at position 4. Its molecular formula is C₁₄H₁₄N₂O₄ (molecular weight: 274.27 g/mol). The compound has been listed as a discontinued product by CymitQuimica, likely due to challenges in synthesis, stability, or pharmacological performance .

Properties

IUPAC Name

3-methoxy-4-[(1-methylpyrazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-7-9(6-14-15)8-19-11-4-3-10(13(16)17)5-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGNUQVZAXSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methoxylation: The pyrazole derivative is then methoxylated using methanol and a suitable catalyst.

    Coupling with Benzoic Acid: The methoxylated pyrazole is coupled with 3-methoxy-4-hydroxybenzoic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzaldehyde or 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid.

    Reduction: Formation of 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Position 3/4) Molecular Weight (g/mol) Key Properties Applications/Notes
Target Compound 3-OCH₃; 4-(1-methylpyrazole-4-yl-OCH₂) 274.27 Moderate lipophilicity; pyrazole enhances H-bonding Discontinued (synthesis challenges or pharmacokinetic limitations)
3-Methoxy-4-[(pyridin-2-yl)methoxy]benzoic acid (ChemDiv ID: 8019-8662) 3-OCH₃; 4-(pyridin-2-yl-OCH₂) 259.26 Pyridine increases aromatic π-π interactions; higher rigidity Active in screening libraries; potential kinase inhibitor
3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester (Compound 3) 3-OCH₃; 4-(glucopyranosyl-O) 351.14 (as sodium adduct) High hydrophilicity; glycosylation improves solubility Isolated from Pancratium maritimum; natural product with possible antioxidant roles
Vanillic acid sulfate (3-Methoxy-4-sulfooxybenzoic acid) 3-OCH₃; 4-OSO₃H 248.21 Strong acidity (sulfate group); high water solubility Metabolite of vanillic acid; used in toxicity studies
DX-CA-[S2200] (2-[1-Methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) 2-(methoxy-methylamino-oxoethyl) Not reported Amide and methoxy groups modulate bioavailability Intermediate in drug synthesis; structural flexibility

Key Research Findings

Electronic and Steric Effects
  • Pyrazole vs. Pyridine: The target compound’s pyrazole group (two adjacent nitrogen atoms) offers stronger hydrogen-bonding capacity compared to the pyridine analog’s single nitrogen .
  • Glucopyranosyl vs. Alkyloxy: The glucoside analog’s sugar moiety drastically increases hydrophilicity (logP ~-2 vs. target’s ~1.5), making it unsuitable for blood-brain barrier penetration but ideal for aqueous-phase reactions .
Pharmacokinetic and Metabolic Behavior
  • Sulfate Group Impact : Vanillic acid sulfate’s sulfate ester enhances renal excretion but reduces membrane permeability compared to the target compound’s pyrazole .

Biological Activity

3-Methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by its chemical formula, which includes a methoxy group and a pyrazole moiety. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the benzoic acid structure.

Research indicates that compounds containing the pyrazole structure exhibit various biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : Pyrazole derivatives have been explored for their effectiveness against various microbial strains.

Anticancer Activity

A recent study highlighted the cytotoxic effects of related pyrazole compounds on several cancer cell lines, demonstrating significant inhibition of cell growth. The following table summarizes some key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
3-Methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acidMDA-MB-231 (breast cancer)5.00Induction of apoptosis via caspase activation
3-Methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acidHepG2 (liver cancer)6.50Microtubule destabilization

These results indicate that the compound exhibits promising anticancer activity through multiple mechanisms, including apoptosis induction and disruption of microtubule dynamics.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid significantly inhibits the growth of MDA-MB-231 cells with an IC50 value around 5 µM. This suggests a strong potential for development as an anticancer agent targeting breast cancer.
  • Apoptosis Induction : Further investigations revealed that treatment with this compound enhances caspase-3 activity in treated cells, indicating an apoptotic effect. This was confirmed through morphological assessments and flow cytometry analysis.
  • Microtubule Disruption : The compound has been shown to affect microtubule assembly, which is critical for cell division. Disruption of this process can lead to cell cycle arrest and subsequent cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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